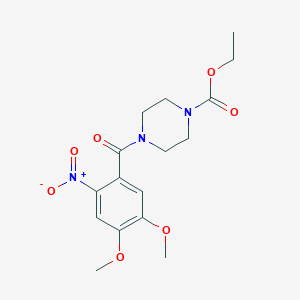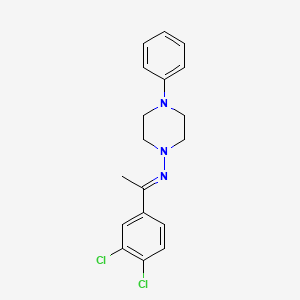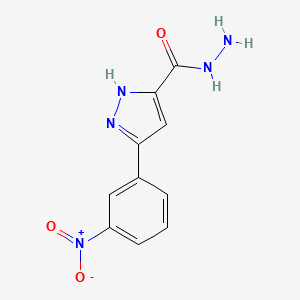![molecular formula C30H30N2O2S B15039809 (2E,5Z)-3-Cyclohexyl-5-({4-[(3-methylphenyl)methoxy]phenyl}methylidene)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B15039809.png)
(2E,5Z)-3-Cyclohexyl-5-({4-[(3-methylphenyl)methoxy]phenyl}methylidene)-2-(phenylimino)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,5Z)-3-Cyclohexyl-5-({4-[(3-methylphenyl)methoxy]phenyl}methylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that combines cyclohexyl, phenyl, and thiazolidinone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5Z)-3-Cyclohexyl-5-({4-[(3-methylphenyl)methoxy]phenyl}methylidene)-2-(phenylimino)-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of cyclohexanone with 4-[(3-methylphenyl)methoxy]benzaldehyde in the presence of a base to form an intermediate. This intermediate is then reacted with phenyl isothiocyanate to form the thiazolidinone ring under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E,5Z)-3-Cyclohexyl-5-({4-[(3-methylphenyl)methoxy]phenyl}methylidene)-2-(phenylimino)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2E,5Z)-3-Cyclohexyl-5-({4-[(3-methylphenyl)methoxy]phenyl}methylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers investigate its interactions with biological targets to identify potential therapeutic applications.
Medicine
In medicinal chemistry, the compound is explored for its potential as a pharmaceutical agent. Its unique structure may confer specific biological activities, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, the compound’s properties may be leveraged for the development of new materials, such as polymers or coatings, with specific desired characteristics.
Mechanism of Action
The mechanism by which (2E,5Z)-3-Cyclohexyl-5-({4-[(3-methylphenyl)methoxy]phenyl}methylidene)-2-(phenylimino)-1,3-thiazolidin-4-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- (2E,5Z)-3-Cyclohexyl-5-({4-[(3-methylphenyl)methoxy]phenyl}methylidene)-2-(phenylimino)-1,3-thiazolidin-4-one
- (2E,5Z)-3-Cyclohexyl-5-({4-[(4-methylphenyl)methoxy]phenyl}methylidene)-2-(phenylimino)-1,3-thiazolidin-4-one
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C30H30N2O2S |
|---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
(5Z)-3-cyclohexyl-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C30H30N2O2S/c1-22-9-8-10-24(19-22)21-34-27-17-15-23(16-18-27)20-28-29(33)32(26-13-6-3-7-14-26)30(35-28)31-25-11-4-2-5-12-25/h2,4-5,8-12,15-20,26H,3,6-7,13-14,21H2,1H3/b28-20-,31-30? |
InChI Key |
ZYGIFDINWHGYJR-BLWVTCSASA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)/C=C\3/C(=O)N(C(=NC4=CC=CC=C4)S3)C5CCCCC5 |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)C=C3C(=O)N(C(=NC4=CC=CC=C4)S3)C5CCCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-N-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15039728.png)

![7-[(2,4-dichlorobenzyl)oxy]-3-(4-methoxyphenoxy)-4H-chromen-4-one](/img/structure/B15039748.png)
![5-(2-Chlorophenyl)-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15039749.png)

![5-({3-[2-(3-Ethyl-5-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B15039775.png)
![3-(4-bromophenyl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15039781.png)

![ethyl (2Z)-2-(5-bromo-2-hydroxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15039785.png)
![[(5E)-5-{[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B15039792.png)
![N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B15039794.png)
![N-{(E)-[4-(diethylamino)phenyl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B15039796.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15039801.png)
![6-bromo-4-(2,3-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B15039833.png)
